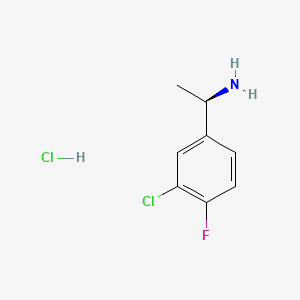

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride

Descripción general

Descripción

®-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of a chlorine and fluorine atom on a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 3-chloro-4-fluoroacetophenone.

Reduction: The ketone group of 3-chloro-4-fluoroacetophenone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

Amination: The alcohol is then converted to the amine via a reductive amination process using an amine source like ammonia or an amine derivative in the presence of a reducing agent such as sodium cyanoborohydride.

Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, often involving chiral acids or chromatography.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base amine with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

®-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, alkanes, alcohols, and various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

®-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of ®-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Chloro-4-fluorophenylboronic acid

- 3-Chloro-4-fluorobenzylamine

- 3-Chloro-4-fluorophenylacetic acid

Uniqueness

®-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is unique due to its chiral nature and the presence of both chlorine and fluorine atoms on the phenyl ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound possesses a chiral center, which contributes to its unique biological activity. The presence of both chlorine and fluorine atoms on the phenyl ring enhances its interaction with various biological targets. The molecular formula is , and it is commonly studied for its role as a neurotransmitter modulator.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It can function as an agonist or antagonist , modulating various biochemical pathways. Notably, it has been shown to influence serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders .

Key Mechanisms:

- Agonistic Activity : Enhances receptor signaling, potentially leading to antidepressant effects.

- Antagonistic Activity : Inhibits receptor signaling, which may be beneficial in conditions characterized by excessive neurotransmitter activity.

Biological Effects

Research indicates that this compound exhibits a range of biological activities, including:

- Antidepressant-like Effects : In vivo studies have demonstrated that this compound can produce significant antidepressant-like effects in animal models .

- Neuroprotective Properties : It has been suggested that the compound may protect neurons from damage through modulation of neuroinflammatory pathways.

- Antimicrobial Activity : Preliminary studies indicate potential antibacterial and antifungal properties, although further research is needed to establish these effects conclusively .

Case Studies

- Serotonin Receptor Modulation :

-

Neuroprotective Effects :

- In a model of neurodegeneration, the compound demonstrated protective effects against oxidative stress-induced neuronal death. This suggests potential applications in treating neurodegenerative diseases.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(1R)-1-(3-chloro-4-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-3-8(10)7(9)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZRFOSIIFHDFS-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)F)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693623 | |

| Record name | (1R)-1-(3-Chloro-4-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257106-65-2 | |

| Record name | (1R)-1-(3-Chloro-4-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.